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3-(2-Chloropyridin-4-YL)propan-1-amine
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Overview
Description
3-(2-Chloropyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group attached to a three-carbon propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Chloropyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound features a similar structure but with a phenyl ring instead of a pyridine ring.
3-(2-Chloropyridin-4-yl)oxypropan-1-amine: This compound has an ether linkage instead of a direct carbon-nitrogen bond.
Uniqueness
3-(2-Chloropyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group
Biological Activity
3-(2-Chloropyridin-4-YL)propan-1-amine, a compound featuring a propan-1-amine backbone substituted with a 2-chloropyridin-4-yl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.
The compound's molecular formula is C8H10ClN, and it contains a chiral center at the propan-1 position. The presence of the chlorinated pyridine ring is significant for its interaction with biological targets, enhancing its pharmacological potential.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the context of use. For instance, it has been noted for its role in developing biological probes for studying enzyme activity and protein interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Preliminary studies suggest:
- Inhibitory Effects : The compound shows potential inhibitory effects against gram-positive bacteria and mycobacterial strains. Its efficacy has been compared favorably to standard antibiotics like ampicillin and isoniazid .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
---|---|---|
Staphylococcus aureus | < 1 µg/mL | Comparable to ampicillin |
Enterococcus faecalis | 40–50 µg/mL | Comparable to ceftriaxone |
Mycobacterium smegmatis | < 5 µg/mL | More effective than isoniazid |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have shown that derivatives of 2-chloropyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Line Studies : Compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against gastric cancer cells, indicating strong antitumor activity .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|
SGC-7901 (Gastric Cancer) | 2.3 ± 0.07 | Comparable to ethidium bromide |
MCF-7 (Breast Cancer) | 5.0 ± 0.15 | Less potent than doxorubicin |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit telomerase activity, a critical factor in cancer cell proliferation:
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2 |
InChI Key |
YDBCQSKLERNLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCN)Cl |
Origin of Product |
United States |
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